molecular formula C19H19N5O5 B14210110 2'-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine CAS No. 828261-36-5

2'-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine

Cat. No.: B14210110
CAS No.: 828261-36-5
M. Wt: 397.4 g/mol
InChI Key: IJPLZIVAABZSSD-ZMSDIMECSA-N
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Description

2’-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine is a synthetic compound that combines the structural features of quinoline and cytidine Quinoline is a nitrogen-containing heterocyclic aromatic compound, while cytidine is a nucleoside molecule that forms part of the structure of DNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine typically involves the following steps:

Industrial Production Methods

Industrial production of 2’-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine would likely involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity of the product. Techniques such as continuous flow synthesis and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine is unique due to its combination of a nucleoside and a quinoline moiety. This dual structure allows it to interact with both DNA and cellular enzymes, making it a versatile compound for various research applications.

Properties

CAS No.

828261-36-5

Molecular Formula

C19H19N5O5

Molecular Weight

397.4 g/mol

IUPAC Name

1-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-3-quinolin-5-ylurea

InChI

InChI=1S/C19H19N5O5/c25-10-15-14(26)9-17(29-15)24-8-6-16(23-19(24)28)22-18(27)21-13-5-1-4-12-11(13)3-2-7-20-12/h1-8,14-15,17,25-26H,9-10H2,(H2,21,22,23,27,28)/t14-,15+,17+/m0/s1

InChI Key

IJPLZIVAABZSSD-ZMSDIMECSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)NC3=CC=CC4=C3C=CC=N4)CO)O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)NC(=O)NC3=CC=CC4=C3C=CC=N4)CO)O

Origin of Product

United States

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